molecular formula C11H18N2O2 B1484342 6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097956-97-1

6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484342
CAS No.: 2097956-97-1
M. Wt: 210.27 g/mol
InChI Key: VGANLFKCKYDOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with a complex structure that includes a pyrimidine ring, a tert-butyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Tert-butyl-3-(propan-2-yl)-1H-[1,2]thiazolo[3,4-d]pyrimidin-4-one

  • tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate

Uniqueness: 6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific structural features, such as the presence of the tert-butyl and isopropyl groups

Properties

IUPAC Name

6-tert-butyl-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(2)13-9(14)6-8(11(3,4)5)12-10(13)15/h6-7H,1-5H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGANLFKCKYDOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(NC1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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